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molecular formula C9H15N3O2 B8451296 4-(Piperazine-1-carbonyl)-pyrrolidin-2-one

4-(Piperazine-1-carbonyl)-pyrrolidin-2-one

Cat. No. B8451296
M. Wt: 197.23 g/mol
InChI Key: HPDBHYMLZKGPND-UHFFFAOYSA-N
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Patent
US08119623B2

Procedure details

To a suspension of 5-oxo-pyrrolidine-3-carboxylic acid pentafluorophenyl ester 17 (40.1 mg, 0.0578 mmol) in 2 mL THF extra dry was added piperazine (19.9 mg, 0.231 mmol) at room temperature. The reaction mixture was stirred for 10 hours at room temperature. Afterwards, 20 mL methylene chloride were added. The resulting organic layer was washed with 20 mL of a saturated aqueous solution of sodium hydrogenocarbonate, dried over magnesium sulfate and the solvent was removed in vacuo. Finally, the crude product was purified by chromatography on silica gel (ethyl acetate:methanol 9:1→1:1) to afford the desired 4-(piperazine-1-carbonyl)-pyrrolidin-2-one 18 as a white solid (12.2 mg, 45.91%).
Name
5-oxo-pyrrolidine-3-carboxylic acid pentafluorophenyl ester
Quantity
40.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
19.9 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C(O[C:9]([CH:11]2[CH2:15][C:14](=[O:16])[NH:13][CH2:12]2)=[O:10])=C(F)C(F)=C(F)C=1F.[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(Cl)Cl>C1COCC1>[N:21]1([C:9]([CH:11]2[CH2:12][NH:13][C:14](=[O:16])[CH2:15]2)=[O:10])[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1

Inputs

Step One
Name
5-oxo-pyrrolidine-3-carboxylic acid pentafluorophenyl ester
Quantity
40.1 mg
Type
reactant
Smiles
FC1=C(C(=C(C(=C1OC(=O)C1CNC(C1)=O)F)F)F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.9 mg
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry
WASH
Type
WASH
Details
The resulting organic layer was washed with 20 mL of a saturated aqueous solution of sodium hydrogenocarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Finally, the crude product was purified by chromatography on silica gel (ethyl acetate:methanol 9:1→1:1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1(CCNCC1)C(=O)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 mg
YIELD: PERCENTYIELD 45.91%
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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